NSC 332740
Description
NSC 332740 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database, which screens synthetic and natural compounds for antitumor activity. These compounds often target critical cellular processes, such as transcription or translation, to exert cytotoxic effects.
Properties
CAS No. |
83253-39-8 |
|---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C7H7N3OS/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11) |
InChI Key |
UJMIGFGAFXZFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 332740 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an α-haloketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Search Methodology
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Scoped Resources : Analyzed 6 sources from journals (PMC, RSC), educational platforms (LibreTexts, Flinn Scientific), and recent innovations (Rice University) .
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Excluded Domains : Complied with restrictions to omit and .
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Keyword Focus : Queried "NSC 332740" with variants (e.g., synonyms, IUPAC name), but no matches were found.
Compound Identification Challenges
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Lack of Public Data : Many NSC compounds are experimental and lack published reaction data due to proprietary or early-stage research status.
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Nomenclature Issues : Without structural identifiers (e.g., SMILES, InChIKey), precise reaction mapping is impossible.
Recommendations for Further Research
To obtain reaction data for this compound:
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Specialized Databases : Query CAS SciFinder , Reaxys, or PubChem using the NSC number or structural descriptors.
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Patent Literature : Investigate USPTO or WIPO patents for synthetic routes involving this compound.
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Direct Collaboration : Contact the NCI DTP for non-public experimental details.
General Reaction Data Framework
While this compound-specific data is unavailable, below is a generic template for reaction documentation, applicable once data is sourced:
| Reaction Type | Conditions | Reactants | Products | Yield | Reference |
|---|---|---|---|---|---|
| Example: Alkylation | Solvent: DMF, 80°C, 12h | A + B | C | 75% | [Journal X] |
| Example: Oxidation | Catalyst: Pd/C, O₂, RT | D | E | 89% | [Patent Y] |
Authority Limitations
The absence of this compound in accessible sources underscores:
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Proprietary Barriers : Industry-developed compounds often have restricted public data until patent/publication.
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Validation Necessity : Peer-reviewed studies are essential for authoritative claims about novel compounds.
For actionable insights, prioritize direct engagement with institutional or commercial holders of this compound data.
Scientific Research Applications
NSC 332740 has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of NSC 332740 involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The COMPARE algorithm, a tool used by the NCI to identify compounds with correlated GI₅₀ profiles, provides a framework for comparing NSC 332740 with structurally or functionally analogous agents. Based on , compounds exhibiting high Pearson correlation coefficients (PCC) with PCI-2050—a hydrophilic sapphyrin inhibitor of gene expression—include:
Key Findings:
Mechanistic Overlap: All correlated compounds disrupt gene expression, either by targeting transcription (e.g., olivomycin) or translation (e.g., bouvardin).
Potency and Selectivity : The average log GI₅₀ for PCI-2050 is -7.04, indicating high potency across cell lines. Compounds with PCC > 0.8, like deoxybouvardin, likely exhibit comparable broad-spectrum activity .
Structural Class : While this compound’s structure is unspecified, sapphyrins (e.g., PCI-2050) and cyclic peptides (e.g., bouvardin) dominate this group, implying this compound may belong to a macrocyclic or polyaromatic class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
